molecular formula C7H10N4O B2487452 3-Methyl-1-[(pyridazin-3-yl)methyl]urea CAS No. 1702174-33-1

3-Methyl-1-[(pyridazin-3-yl)methyl]urea

Cat. No.: B2487452
CAS No.: 1702174-33-1
M. Wt: 166.184
InChI Key: GKPZKVAHWZTAKP-UHFFFAOYSA-N
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Description

3-Methyl-1-[(pyridazin-3-yl)methyl]urea is a chemical compound with the molecular formula C8H10N4O. It is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea typically involves the reaction of 3-methylurea with a pyridazine derivative. One common method includes the following steps:

    Starting Materials: 3-methylurea and pyridazine-3-carboxaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid.

    Procedure: The reactants are mixed and heated under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(pyridazin-3-yl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various substituted ureas .

Scientific Research Applications

3-Methyl-1-[(pyridazin-3-yl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methyl-3-(pyridazin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-8-7(12)9-5-6-3-2-4-10-11-6/h2-4H,5H2,1H3,(H2,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPZKVAHWZTAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=NN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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